tert-Butyl methyl(2-oxopropyl)carbamate

Description

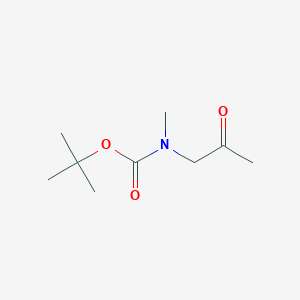

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXOEXQSZFGUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224766 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532410-39-2 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532410-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methyl(2-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Methyl 2 Oxopropyl Carbamate

Established Synthetic Pathways and Precursor Chemistry

The construction of tert-butyl methyl(2-oxopropyl)carbamate involves the careful assembly of its core components: the tert-butyl carbamate (B1207046) group, the methylamino linker, and the 2-oxopropyl (acetonyl) chain. Established synthetic strategies approach this assembly from different starting points, focusing on either building upon a pre-formed carbamate or introducing the carbamate functionality onto a pre-existing amino ketone scaffold.

Reaction of tert-Butyl Carbamate with Functionalized Propanone Derivatives

One viable synthetic route involves the N-alkylation of a suitable carbamate precursor with a functionalized propanone derivative. In this approach, a starting material such as tert-butyl methylcarbamate can be reacted with an electrophilic three-carbon ketone synthon, for instance, an α-halo ketone like chloroacetone. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the carbamate displaces the halide on the propanone derivative.

This type of N-alkylation of carbamates has been effectively carried out using a base to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity. researchgate.net A common system for this transformation employs cesium carbonate (Cs₂CO₃) as the base in a suitable organic solvent. researchgate.net The presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can also be beneficial in facilitating the reaction between the carbamate salt and the alkylating agent. researchgate.net

Table 1: Reagents for N-Alkylation of Carbamates

| Reagent | Function | Reference |

|---|---|---|

| tert-Butyl methylcarbamate | Nucleophile | sigmaaldrich.combldpharm.com |

| Chloroacetone | Electrophile (Alkylating Agent) | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Base | researchgate.net |

Amination and Functionalization Strategies Leading to the Carbamate Moiety

An alternative strategy involves forming the key carbon-nitrogen bonds first and subsequently introducing the tert-butoxycarbonyl (Boc) protecting group. This pathway would begin with the synthesis of the N-methyl-2-aminopropanone backbone. This intermediate can be conceptualized as being formed through the reaction of methylamine (B109427) with a suitable propanone derivative.

One efficient method for such transformations is the direct reductive amination of a ketone with an amine. google.com This can be followed by the protection of the resulting secondary amine. A tandem, one-pot procedure for direct reductive amination followed by N-Boc protection has been developed, which offers an efficient route to N-Boc protected secondary amines. nbinno.com This approach would involve the reaction of an appropriate propanone precursor with methylamine in the presence of a reducing agent, followed by the in-situ addition of di-tert-butyl dicarbonate (B1257347) to yield the final product.

Role of Di-tert-butyl Dicarbonate in Carbamate Formation

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is a widely used and highly effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. nbinno.comwikipedia.org The Boc group is valued in organic synthesis for its ability to moderate the reactivity of amines, preventing them from participating in undesired side reactions. nbinno.comechemi.com

The reaction of di-tert-butyl dicarbonate with an amine, such as the N-methyl-2-aminopropanone intermediate, proceeds through the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride. This is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acidic byproduct and to facilitate the reaction. wikipedia.org The process is generally high-yielding and chemoselective for the amine group. researchgate.net The resulting N-Boc derivative is stable under many reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nbinno.com

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, the temperature at which the reaction is conducted, and the precise stoichiometry of the reagents.

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent system is critical for the success of the synthesis. For N-alkylation reactions of carbamates, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and N,N-dimethylformamide (DMF) are often employed. researchgate.netorgsyn.org The choice of solvent can influence the solubility of the reactants and reagents, as well as the rate of the reaction. For the N-Boc protection of amines using di-tert-butyl dicarbonate, solvents like dichloromethane (B109758) (DCM) and acetonitrile are commonly used. acs.org In some cases, aqueous or solvent-free conditions have also been successfully applied. researchgate.net

Temperature is another crucial parameter that requires careful control. N-alkylation reactions may be conducted at room temperature or require heating to proceed at a reasonable rate. google.com Conversely, the introduction of the Boc group is often carried out at cooler temperatures, such as 0 °C, to control the reactivity and minimize potential side reactions, and then allowed to warm to room temperature. beilstein-journals.org Thermal deprotection of N-Boc groups is also possible at high temperatures, a factor to consider when planning subsequent reaction steps. acs.org

Table 2: Common Solvents and Temperature Ranges for Synthesis Steps

| Synthetic Step | Common Solvents | Typical Temperature Range | Reference |

|---|---|---|---|

| N-Alkylation of Carbamate | THF, Acetonitrile, DMF | Room Temperature to Reflux | researchgate.netorgsyn.org |

Stoichiometric Control and Reagent Selection for Enhanced Yield and Purity

The precise control of the stoichiometry of the reactants is essential for maximizing the yield of the desired product and minimizing the formation of impurities. In the N-alkylation of a carbamate, an excess of the alkylating agent can sometimes be used to ensure complete conversion of the starting carbamate. However, this can also lead to side reactions if not carefully controlled. researchgate.net The amount of base used is also critical; typically, a slight excess relative to the carbamate is employed to drive the deprotonation and subsequent alkylation.

In the case of N-Boc protection, di-tert-butyl dicarbonate is often used in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the amine to ensure complete protection. nih.gov The selection of the base can also influence the outcome of the reaction. While weaker bases like sodium bicarbonate are often sufficient, stronger, non-nucleophilic bases or catalytic amounts of activators like DMAP may be required for less reactive amines. wikipedia.orgacs.org Careful selection and stoichiometric control of these reagents are paramount for achieving a high yield and purity of this compound.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound, a compound featuring a protected amine, can be achieved through various catalytic strategies. These methods primarily focus on the efficient formation of the carbamate group and the subsequent or prior alkylation steps. Lewis acid catalysis has proven effective for the tert-butoxycarbonylation (Boc protection) of amines. For instance, yttria-zirconia based Lewis acid catalysts have been utilized to facilitate the reaction between various amines and di-tert-butyl dicarbonate (Boc₂O). semanticscholar.org This heterogeneous catalytic system offers mild reaction conditions, high selectivity, and short reaction times, with the catalyst being easily recoverable and recyclable. semanticscholar.org

Another key step, N-methylation, can be achieved using skeletal copper-based catalysts. These catalysts enable the selective N-methylation of amines using methanol (B129727), a green methylating agent, under relatively mild conditions. researchgate.net The reaction temperature can be modulated to control the degree of methylation. researchgate.net Phase transfer catalysis (PTC) represents another powerful technique, particularly for alkylation reactions. In a related synthesis, a phase transfer catalyst like tetrabutylammonium bromide has been used in conjunction with a base such as potassium hydroxide (B78521) to facilitate the alkylation of a Boc-protected amino acid derivative. google.com This approach is highly efficient for large-scale preparations. google.com

The table below summarizes various catalytic systems applicable to the key bond formations in the synthesis of this compound.

| Catalytic System | Reaction Step | Key Features | Potential Application | Reference |

| Yttria-Zirconia | N-Boc Protection | Heterogeneous, recyclable, mild conditions, high yields. | Reaction of N-methyl-1-aminopropan-2-one with Boc₂O. | semanticscholar.org |

| Skeletal Copper (CuZnAl) | N-Methylation | Uses green reagent (methanol), tunable selectivity. | Methylation of tert-butyl (2-oxopropyl)carbamate. | researchgate.net |

| Phase Transfer Catalysis (e.g., (n-Bu)₄N⁺Br⁻/KOH) | N-Alkylation | Efficient for scale-up, uses common reagents. | Alkylation of tert-butyl methylcarbamate with chloroacetone. | google.com |

Novel Synthetic Routes and Sustainable Chemistry Principles

Recent research has emphasized the development of novel synthetic pathways that align with the principles of sustainable chemistry. These efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

The principles of green chemistry are increasingly being applied to carbamate synthesis. A significant advancement is the development of catalyst- and solvent-free methods for the N-Boc protection of amines. researchgate.netnih.gov These protocols often proceed under mild conditions with high chemoselectivity and yield, eliminating the need for potentially toxic catalysts and volatile organic solvents. researchgate.net

The use of carbon dioxide (CO₂) as a C1 feedstock is another cornerstone of green carbamate synthesis. psu.edu Direct synthesis from CO₂, an amine, and an alcohol provides a halogen-free and atom-economical alternative to traditional methods that rely on hazardous reagents like phosgene. psu.eduorgsyn.org While this direct route can be equilibrium-limited, the use of dehydrating agents can drive the reaction toward the desired carbamate product. psu.edu

Furthermore, the exploration of biodegradable and non-toxic reaction media, such as deep eutectic solvents (DES), offers a promising green alternative to conventional solvents. researchgate.net For example, a urea-choline chloride based DES has been shown to be an effective medium for the chemoselective N-Boc protection of amines, combining high yields with environmental benignity. researchgate.net The use of tert-butyl nitrite (B80452) has also been explored as an efficient reagent under solvent-free conditions for related transformations, highlighting a trend towards milder and cleaner reaction profiles. rsc.orgrsc.org

The development of efficient and environmentally sound processes focuses on improving atom economy, reducing energy consumption, and ensuring process safety. One approach involves water-mediated reactions, which leverage water as a safe, abundant, and environmentally friendly solvent. Protocols for N-Boc protection in a water-acetone medium have been described, yielding excellent results without the need for a catalyst. nih.gov

The transition from traditional toxic methylating agents, such as methyl halides, to greener alternatives like methanol is a key development. researchgate.net Skeletal copper catalysts have been instrumental in this shift, facilitating N-methylation through a "borrowing hydrogen" pathway, which is more environmentally friendly. researchgate.net

Industrial Production Methods and Process Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The choice of reactor, purification methods, and process control are paramount.

For large-scale production, batch reactors are common, but there is a growing interest in continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher throughput. google.com The synthesis of related compounds, such as Methyl tert-butyl ether (MTBE), often utilizes fixed-bed reactors with heterogeneous catalysts like ion-exchange resins. google.com This setup facilitates catalyst separation and reuse, a key consideration in industrial processes. Reactive distillation is another advanced technique used for MTBE production, where reaction and separation occur in a single unit, increasing conversion for equilibrium-limited reactions. researchgate.netresearchgate.net

Purification is a critical step in industrial production. While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. Instead, industrial purification typically employs methods like crystallization or distillation. google.comresearchgate.net For a compound like this compound, vacuum distillation could be a suitable method to purify the final product, assuming sufficient thermal stability. researchgate.net Crystallization from an appropriate solvent system is another viable option for obtaining a high-purity solid product. google.com

Process scale-up also involves managing the viscosity of the reaction medium and the heat generated by the reaction (exothermicity). A process that avoids a dramatic increase in viscosity is preferable as it can be carried out in conventional reactors without specialized equipment. google.com Effective heat management is crucial for safety and to prevent side reactions, ensuring consistent product quality.

The table below outlines key considerations for scaling up the synthesis.

| Process Parameter | Laboratory Scale | Industrial Scale Considerations | Reference |

| Reaction Vessel | Round-bottom flask | Batch reactor or Continuous flow reactor | google.com |

| Catalyst | Homogeneous or Heterogeneous | Heterogeneous catalysts (e.g., ion-exchange resins) are preferred for ease of separation and recycling. | google.comresearchgate.net |

| Purification | Column Chromatography | Distillation (atmospheric or vacuum), Crystallization. | google.comresearchgate.net |

| Process Control | Manual monitoring (TLC) | Automated control of temperature, pressure, and flow rates; management of reaction exotherms. | google.com |

| Solvent Handling | Small volumes, evaporation | Large-scale solvent recovery and recycling systems to minimize cost and environmental impact. | google.com |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Methyl 2 Oxopropyl Carbamate

Mechanisms of Carbamate (B1207046) Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, often mild, acidic conditions. organic-chemistry.org

The most common method for the deprotection of the Boc group is through acid-catalyzed hydrolysis. fishersci.co.uk The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. researchgate.net

A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) being the most common. fishersci.co.uksemanticscholar.org The choice of acid and solvent is often dictated by the presence of other acid-sensitive functional groups in the molecule, necessitating a careful selection to ensure selective deprotection. For instance, in the presence of other acid-labile groups, milder acidic conditions or alternative methods may be required to avoid unwanted side reactions. reddit.com

The selective removal of the Boc group in the presence of other sensitive moieties is a critical aspect of its utility. For example, it is possible to selectively deprotect a Boc-protected amine in the presence of a tert-butyl ester under specific conditions. askfilo.com Lewis acids, such as ZnBr₂, have also been shown to facilitate the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups, and similar selectivity can be sought for Boc deprotection. researchgate.net

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | fishersci.co.uksemanticscholar.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | semanticscholar.org |

| Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temp. | semanticscholar.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Room Temp. | nih.gov |

To circumvent the often harsh conditions of acid-catalyzed deprotection, several alternative strategies have been developed. These methods can offer greater selectivity and compatibility with acid-sensitive substrates.

Thermolytic deprotection represents one such alternative. Heating N-Boc protected amines in suitable solvents can lead to the cleavage of the Boc group. Continuous flow technology has been employed to achieve thermolytic N-Boc deprotection, with temperatures often exceeding 100 °C. nih.gov This method allows for precise control over reaction time and temperature, which can be crucial for achieving selective deprotection of different Boc-protected amines within the same molecule. nih.gov

Another mild approach involves the use of trimethylsilyl (B98337) iodide (TMSI) in DCM, which can proceed at neutral pH. reddit.com This method is particularly useful when dealing with substrates that are sensitive to both acidic and basic conditions.

Furthermore, catalyst-free, water-mediated deprotection has emerged as a green and efficient method. Simply refluxing the N-Boc protected amine in water can lead to the selective removal of the Boc group in high yields. researchgate.netsemanticscholar.org This procedure is environmentally benign and avoids the use of corrosive or toxic reagents.

Table 2: Alternative Conditions for Boc Deprotection

| Method/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|

| Thermal | High Temperature (e.g., 150-230 °C), often in continuous flow | Avoids acidic reagents, allows for selectivity based on thermal lability | nih.gov |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), often with a bicarbonate scavenger | pH neutral conditions | reddit.com |

| Water-mediated | Refluxing water | Environmentally friendly, catalyst-free | researchgate.netsemanticscholar.org |

| Oxalyl Chloride/Methanol (B129727) | Room Temperature | Mild conditions, tolerant of various functional groups | nih.gov |

Reactivity of the Oxopropyl Moiety

The 2-oxopropyl group in tert-Butyl methyl(2-oxopropyl)carbamate features a ketone functionality, which is a versatile handle for a variety of chemical transformations.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones and can lead to the formation of a wide range of products. chemistrysteps.com The reactivity of the ketone can be influenced by the adjacent N-Boc protected aminomethyl group.

Common nucleophiles that can add to the ketone include organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide. The initial addition product is a tetrahedral intermediate with an alkoxide, which is typically protonated upon workup to yield an alcohol.

For instance, the reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. The reduction with sodium borohydride would yield a secondary alcohol.

Table 3: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | R₂C=O + R'-MgX → R₂R'C-OMgX → R₂R'C-OH |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | R₂C=O + [H⁻] → R₂CH-O⁻ → R₂CH-OH |

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. This allows for a variety of substitution and derivatization reactions at the α-position.

One of the most common α-substitution reactions is halogenation. In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with reagents like Br₂ or Cl₂. libretexts.org The acid-catalyzed mechanism proceeds through an enol intermediate, while the base-promoted reaction involves the formation of an enolate. youtube.com

Alpha-alkylation is another important transformation, which involves the reaction of an enolate with an alkyl halide in an Sₙ2 reaction. youtube.com To achieve efficient and selective mono-alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to completely convert the ketone to its enolate before the addition of the alkylating agent.

The bifunctional nature of this compound, possessing both a ketone and a (protected) amine, allows for intramolecular reactions to form cyclic structures. Following the deprotection of the Boc group, the resulting primary amine can undergo condensation with the ketone carbonyl.

This intramolecular condensation is a type of imine formation. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a cyclic imine. The resulting cyclic imine can be further reduced to a cyclic amine.

Such cyclization reactions are valuable in the synthesis of nitrogen-containing heterocyclic compounds. The propensity for cyclization would depend on the chain length between the amine and ketone, with the formation of five- or six-membered rings being generally favored. In the case of the deprotected form of this compound (1-amino-2-propanone), an intramolecular condensation could potentially lead to the formation of a dihydropyrazine (B8608421) derivative through dimerization and subsequent oxidation, a known reaction pathway for α-amino ketones.

N-Methylation and Related Amine Transformations

The N-methyl group in this compound introduces a point of stability and alters the reactivity profile compared to its N-H counterpart, tert-butyl (2-oxopropyl)carbamate. The presence of the methyl group precludes direct N-alkylation or N-acylation at the nitrogen atom, which is a common transformation for primary and secondary carbamates. However, the broader context of amine transformations related to carbamates provides insights into potential, albeit less direct, synthetic manipulations.

While direct N-methylation is not applicable, the stability of the N-methyl bond is a key feature. In the broader field of carbamate chemistry, N-methylation of N-Boc protected amino acids is a well-established procedure, often utilizing reagents like sodium hydride and methyl iodide. This highlights that the formation of an N-methyl bond within a Boc-protected amine is a synthetically accessible and stable arrangement.

Transformations involving the carbamate group itself are more plausible. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under acidic conditions. This acid-labile nature allows for the selective deprotection of the nitrogen, yielding the corresponding N-methylated amine, N-methyl-1-amino-2-propanone, as a hydrochloride or other salt. This transformation is a cornerstone of Boc-chemistry and would be an expected reaction for this compound.

The general reactivity of the N-methyl-N-Boc moiety is characterized by its robustness towards a range of nucleophilic and basic conditions, where the Boc group effectively shields the nitrogen atom. This stability allows for chemical modifications at other parts of the molecule without disturbing the protected amine.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The study of regioselectivity and stereoselectivity in the chemical transformations of this compound is centered on the reactivity of the ketone carbonyl group and the adjacent methylene (B1212753) and methyl groups. The N-methyl-N-Boc moiety, being relatively inert under many reaction conditions, directs the focus of reactivity to the propanone portion of the molecule.

Regioselectivity:

The primary sites for regioselective reactions are the α-carbons to the carbonyl group (the methylene and methyl groups) and the carbonyl carbon itself.

Enolate Formation: In the presence of a suitable base, deprotonation can occur at either the methylene (C1) or the methyl (C3) position to form an enolate. The regioselectivity of this process is dependent on the reaction conditions. Kinetically controlled enolate formation, typically using a strong, sterically hindered base at low temperatures (e.g., lithium diisopropylamide), would favor deprotonation of the less substituted methyl group (C3). Conversely, thermodynamically controlled enolate formation, using a weaker base at higher temperatures, would favor the more substituted enolate at the methylene position (C1). Subsequent reactions of these enolates with electrophiles would lead to products substituted at either the C1 or C3 position.

Nucleophilic Addition to the Carbonyl: The carbonyl group is an electrophilic center and will react with nucleophiles. In the absence of competing enolization, nucleophilic addition will occur exclusively at the carbonyl carbon.

A summary of expected regioselective reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Major Regioisomeric Product |

| Kinetic Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Substitution at the C3 methyl group |

| Thermodynamic Enolate Alkylation | 1. NaH, THF, rt; 2. R-X | Substitution at the C1 methylene group |

| Nucleophilic Addition | Nu:⁻ (e.g., Grignard, organolithium) | Addition to the C2 carbonyl carbon |

Stereoselectivity:

This compound is an achiral molecule. Therefore, stereoselectivity becomes a relevant consideration only when a reaction introduces a new chiral center.

Reduction of the Carbonyl Group: Reduction of the ketone to a secondary alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride will generate a new stereocenter at the C2 position, resulting in a racemic mixture of (R)- and (S)-tert-butyl (2-hydroxypropyl)(methyl)carbamate. Asymmetric reduction, employing chiral reducing agents or catalysts, would be necessary to achieve stereoselectivity and produce an excess of one enantiomer.

Reactions of Chiral Enolates: If a chiral auxiliary were incorporated into the molecule or a chiral base were used for enolate formation, subsequent reactions with electrophiles could proceed with diastereoselectivity or enantioselectivity, respectively.

Aldol (B89426) and Mannich-type Reactions: Reactions of the enolate of this compound with aldehydes or imines would create new stereocenters. The diastereoselectivity of these reactions (syn vs. anti) would depend on the geometry of the enolate (E vs. Z) and the reaction conditions, often rationalized by Zimmerman-Traxler-type transition state models.

The table below outlines potential stereoselective transformations.

| Reaction Type | Reagents and Conditions | Stereochemical Outcome |

| Asymmetric Reduction | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched alcohol |

| Diastereoselective Aldol Reaction | 1. Base; 2. Aldehyde (R'-CHO) | Diastereomeric mixture of β-hydroxy ketones |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei.

The ¹H NMR spectrum of tert-Butyl methyl(2-oxopropyl)carbamate, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), is expected to exhibit distinct signals corresponding to the different proton environments within the molecule.

The protons of the tert-butyl group are anticipated to appear as a sharp singlet at approximately 1.4-1.5 ppm. This is due to the nine equivalent protons being shielded and having no adjacent protons to couple with. The N-methyl group should also produce a singlet, expected in the region of 2.8-3.0 ppm.

The methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom are expected to appear as a singlet around 4.2-4.4 ppm. The protons of the terminal methyl group of the propanone moiety will likely be observed as a singlet at approximately 2.1-2.3 ppm. The lack of observed coupling for the methylene and methyl protons of the propanone side chain is due to the separation by the carbonyl group and the nitrogen atom, respectively.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.4-1.5 | s | 9H |

| -N-CH₃ | 2.8-3.0 | s | 3H |

| -N-CH₂-C(O)- | 4.2-4.4 | s | 2H |

| -C(O)-CH₃ | 2.1-2.3 | s | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 205-210 ppm. The carbamate (B1207046) carbonyl carbon should appear at a lower chemical shift, around 155-157 ppm.

The quaternary carbon of the tert-butyl group is anticipated to resonate at approximately 80-82 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a single peak around 28-29 ppm. The N-methyl carbon is expected at about 35-37 ppm. The methylene carbon adjacent to the nitrogen and the ketone carbonyl is predicted to be in the region of 55-57 ppm, and the terminal methyl carbon of the propanone group should appear around 26-28 ppm.

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| -C(O)- (Ketone) | 205-210 |

| -N-C(O)-O- (Carbamate) | 155-157 |

| -O-C(CH₃)₃ | 80-82 |

| -O-C(CH₃)₃ | 28-29 |

| -N-CH₃ | 35-37 |

| -N-CH₂-C(O)- | 55-57 |

| -C(O)-CH₃ | 26-28 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, due to the lack of proton-proton coupling across the heteroatoms and carbonyl groups, no significant cross-peaks are expected, which in itself is a confirmation of the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be expected to show a cross-peak connecting the tert-butyl protons to the tert-butyl methyl carbons, the N-methyl protons to the N-methyl carbon, the methylene protons to the methylene carbon, and the terminal methyl protons of the propanone moiety to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbamate carbonyl carbon.

The N-methyl protons to the methylene carbon and the carbamate carbonyl carbon.

The methylene protons to the N-methyl carbon, the ketone carbonyl carbon, and the terminal methyl carbon of the propanone group.

The terminal methyl protons of the propanone group to the ketone carbonyl carbon and the methylene carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to gain further structural insights.

High-resolution mass spectrometry of this compound would provide a highly accurate mass of the molecular ion ([M]+ or [M+H]+), allowing for the unambiguous determination of its elemental formula, C₉H₁₇NO₃. The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass. The isotopic pattern observed would be consistent with the presence of nine carbon atoms.

| Ion | Calculated m/z | Measured m/z (Expected) |

|---|---|---|

| [C₉H₁₇NO₃ + H]⁺ | 188.1281 | ~188.1281 ± 0.0005 |

| [C₉H₁₇NO₃ + Na]⁺ | 210.1101 | ~210.1101 ± 0.0005 |

The fragmentation of tert-butylcarbamates in the mass spectrometer is well-documented and provides characteristic neutral losses that can confirm the structure. Upon ionization, a common fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da).

Another significant fragmentation would be the alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of an acylium ion. The fragmentation pattern would provide strong evidence for the presence of both the tert-butoxycarbonyl group and the 2-oxopropyl moiety.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. However, a thorough review of the current scientific literature indicates that the specific crystal structure of this compound has not yet been reported.

Should a crystalline form of this compound be obtained, X-ray crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would offer unambiguous confirmation of the molecular connectivity and reveal the preferred conformation of the molecule in the solid state. Key structural parameters that would be determined include the planarity of the carbamate group and the orientation of the tert-butyl and 2-oxopropyl substituents relative to each other.

Furthermore, if a single enantiomer of a chiral derivative of this compound were crystallized, X-ray crystallography using anomalous dispersion could be employed to determine its absolute configuration. This would be crucial for understanding its stereospecific interactions in various chemical and biological contexts.

The expected output from such an analysis would be a set of crystallographic data, typically presented in a standardized format as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For this compound, FT-IR and Raman spectroscopy would be highly effective in identifying its key functional groups. The presence of two carbonyl groups—one in the ketone and one in the carbamate—would give rise to strong, characteristic absorption bands in the FT-IR spectrum. The exact positions of these bands can also provide information about the molecular environment and any potential intramolecular interactions, such as hydrogen bonding.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data by providing information on the carbon skeleton and other symmetric vibrations. A combined analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1725–1705 | 1725–1705 |

| C=O (Carbamate) | Stretching | 1705–1680 | 1705–1680 |

| C-N (Carbamate) | Stretching | 1250–1180 | 1250–1180 |

| C-O (Carbamate) | Stretching | 1220–1020 | 1220–1020 |

| C-H (sp³) | Stretching | 2980–2850 | 2980–2850 |

| C-H (tert-Butyl) | Bending | 1390–1365 | 1390–1365 |

Note: The wavenumber ranges in this table are approximate and can be influenced by the specific chemical environment and physical state of the sample.

A detailed conformational analysis could also be performed by comparing the experimental spectra with theoretical spectra calculated using computational methods. This would help in identifying the most stable conformers of the molecule in different phases.

Computational and Theoretical Studies on Tert Butyl Methyl 2 Oxopropyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of a molecule. These methods allow for a detailed analysis of the electronic landscape and conformational possibilities.

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

For analogous N-acylated and N-methylated amino acid derivatives, DFT calculations have been employed to determine these frontier orbital energies. irjweb.comnih.gov The presence of electronegative oxygen and nitrogen atoms significantly influences the electron distribution. The HOMO is typically localized around the nitrogen atom of the carbamate (B1207046) and the oxygen of the carbonyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl carbon of the carbamate group, marking it as a likely site for nucleophilic attack.

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. These include chemical hardness (η), which indicates resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. irjweb.com

Table 1: Representative Reactivity Descriptors for a Carbamate Analog (Data based on calculations for analogous N-acylated amino acid derivatives)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.8 to -7.5 |

| LUMO Energy | ELUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | ΔE | 6.3 to 8.0 |

| Chemical Hardness | η | 3.15 to 4.0 |

| Electrophilicity Index | ω | 1.0 to 1.5 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra), which can then be compared with experimental findings to validate the computational model. For N-benzoyl glycine (B1666218), DFT calculations have been shown to accurately predict the vibrational spectra. acs.org The calculated frequencies for key functional groups, such as the C=O stretching of the carbamate and ketone, and the C-N stretching of the carbamate, are expected to be in good agreement with experimental values after appropriate scaling. acs.org Discrepancies between theoretical and experimental values can often be attributed to intermolecular interactions in the solid state or solvent effects, which are not always fully captured in gas-phase calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Data based on calculations for analogous N-acylated amino acid derivatives)

| Functional Group | Mode | Calculated Frequency (cm-1) |

| Carbamate C=O | Stretching | 1730 - 1760 |

| Ketone C=O | Stretching | 1700 - 1730 |

| Carbamate C-N | Stretching | 1350 - 1400 |

| N-CH3 | Bending | 1400 - 1450 |

Investigation of Tautomerism and Conformational Preferences

The presence of a ketone group adjacent to a methylene (B1212753) group introduces the possibility of keto-enol tautomerism. Computational studies on β-dicarbonyl compounds have shown that the relative stability of the keto and enol forms is influenced by intramolecular hydrogen bonding and solvent effects. nih.govresearchgate.net For tert-Butyl methyl(2-oxopropyl)carbamate, the keto form is expected to be significantly more stable in most conditions due to the lack of significant stabilization of the enol tautomer.

The carbamate bond itself exhibits restricted rotation due to its partial double bond character, leading to the existence of syn and anti conformers. nih.gov The conformational landscape of N-Boc-N-methylated systems is further complicated by rotation around other single bonds. Computational studies on N-acetyl-L-alanine N',N'-dimethylamide have shown a preference for extended conformations. nih.gov The steric bulk of the tert-butyl group and the methyl group on the nitrogen atom will play a significant role in determining the most stable conformers of this compound. The rotational barriers between these conformers can be calculated, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules and with each other.

Intermolecular Interactions and Aggregation Behavior

In solution, molecules of this compound can interact with each other through various non-covalent forces, including dipole-dipole interactions and hydrogen bonding. The carbonyl groups can act as hydrogen bond acceptors, while the N-H group (if present in an analog without N-methylation) can act as a hydrogen bond donor. nih.gov MD simulations of glycine in aqueous solution have shown a tendency for the amino acid to form clusters. rsc.org Given the presence of polar functional groups, it is plausible that this compound could exhibit some degree of self-association or aggregation in non-polar solvents, driven by dipole-dipole interactions of the carbonyl groups. In polar solvents, competition with solvent molecules for hydrogen bonding would likely reduce the extent of aggregation.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a compound like this compound, which contains a ketone and a carbamate functional group, several reaction pathways, such as enolate formation, aldol-type reactions, or cyclization, can be envisaged. Density Functional Theory (DFT) is a powerful tool commonly employed to model these complex chemical transformations.

Computational modeling of a potential intramolecular cyclization of this compound, for instance, would involve mapping the potential energy surface of the reaction. This process identifies the structures of the ground states (reactants and products), intermediates, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

The characterization of a transition state involves several key computational analyses:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the energy maximum.

Frequency Calculation: A key step to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

The insights gained from these calculations are quantitative. For example, the calculated activation energy (the energy difference between the reactant and the transition state) provides a prediction of the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form.

While specific data for this compound is not available, a hypothetical dataset for a modeled intramolecular reaction is presented in Table 1 to illustrate the typical outputs of such a computational study.

Table 1: Hypothetical Calculated Thermodynamic Data for a Modeled Intramolecular Reaction

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameter of Transition State |

| Reactant | 0.00 | 0.00 | N/A |

| Transition State | +25.3 | +24.8 | C-N bond length: 1.85 Å |

| Product | -10.5 | -11.2 | N/A |

This table is illustrative and does not represent experimentally validated data for this compound.

Retrosynthetic Analysis and Computational Design of Synthetic Routes

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the key disconnections would likely be at the N-C bond of the carbamate and the C-C bond adjacent to the ketone.

A plausible retrosynthetic pathway is outlined below:

Carbamate Disconnection: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. The target molecule can be disconnected at the N-CO bond, suggesting a synthesis from N-methyl-1-aminopropan-2-one and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Amine Synthesis Disconnection: N-methyl-1-aminopropan-2-one can be conceptually derived from a precursor like 1-bromopropan-2-one and methylamine (B109427).

Computational chemistry can play a significant role in refining and validating such a retrosynthetically designed route. Computational tools can be used to:

Evaluate Reaction Feasibility: By calculating the reaction energies and activation barriers for each proposed synthetic step, computational models can predict whether a reaction is likely to be thermodynamically favorable and kinetically accessible under reasonable conditions.

Predict Regio- and Stereoselectivity: For reactions with multiple possible outcomes, computational modeling can help predict which isomers will be preferentially formed.

Screen Potential Catalysts: The effect of different catalysts on the reaction mechanism and activation energies can be modeled, allowing for the in silico screening of potential catalysts to identify the most efficient one.

Identify Potential Side Reactions: Computational analysis can help to identify potential undesired reaction pathways, allowing chemists to adjust reaction conditions to minimize the formation of byproducts.

Table 2 provides a hypothetical comparison of two potential synthetic steps for the formation of the C-N bond, illustrating how computational data could guide the selection of a synthetic route.

Table 2: Hypothetical Computational Evaluation of Two Synthetic Steps

| Reaction Step | Starting Materials | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Yield |

| Route A | 1-bromopropan-2-one + methylamine | 15.2 | -20.5 | High |

| Route B | 1-hydroxypropan-2-one + methylamine (reductive amination) | 22.8 | -15.3 | Moderate |

This table is illustrative and does not represent experimentally validated data.

Synthetic Utility and Applications As a Building Block in Complex Chemical Synthesis

Applications in Pharmaceutical Synthesis

The versatility of tert-Butyl methyl(2-oxopropyl)carbamate and related structures makes them indispensable in the synthesis of pharmaceuticals. Their role as intermediates allows for the efficient construction of complex bioactive molecules.

Carbamate-containing building blocks are integral to the synthesis of several modern drugs. For example, a chiral carbamate (B1207046) intermediate is a key component in the synthesis of the proteasome inhibitor Carfilzomib. google.com Similarly, the synthesis of the anticoagulant Edoxaban involves a tert-butyl carbamate derivative as a direct precursor to the final active molecule. google.com These examples highlight the strategic importance of using such protected bifunctional molecules to assemble complex pharmaceutical targets efficiently.

Table 2: Examples of Carbamate Intermediates in Drug Synthesis

| Drug | Therapeutic Class | Role of Carbamate Intermediate |

|---|---|---|

| Carfilzomib | Proteasome Inhibitor | Key chiral building block for constructing the peptide backbone. google.com |

| Edoxaban | Anticoagulant | Direct precursor to the final API, facilitating the final coupling step. google.com |

Hydantoins are a class of heterocyclic compounds with a wide range of biological activities, and they are often targeted as inhibitors of various enzymes. The synthesis of substituted hydantoins can be achieved through the cyclization of ureido derivatives under basic conditions. organic-chemistry.org Carbamates serve as excellent precursors for these ureido intermediates. The reaction of an α-amino ester hydrochloride with a carbamate can provide a direct route to 3,5-disubstituted hydantoins, avoiding harsher, multi-step protocols. organic-chemistry.org The Bucherer-Bergs reaction is another classic method for preparing hydantoins from ketones, which could be adapted for use with this compound. mdpi.com

Utilization in the Synthesis of Compounds for Enzyme Inhibition Studies (emphasizing synthetic pathway, not biological effect)

The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern medicinal chemistry, frequently employed to protect amine functionalities during the synthesis of complex molecules, including enzyme inhibitors. For instance, in the synthesis of analogues of the antibiotic Linezolid, which functions by inhibiting protein synthesis, various carbamate-protected intermediates are utilized. Although a direct synthetic route employing this compound for a specific enzyme inhibitor is not explicitly documented, its structure is analogous to intermediates used in the synthesis of various kinase inhibitors and other therapeutic agents. The ketone functionality could be subjected to reductive amination to introduce further diversity, or it could participate in aldol (B89426) or other carbon-carbon bond-forming reactions to construct the carbon skeleton of a target inhibitor.

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is of paramount importance in drug development. This compound possesses a pro-chiral ketone that can be a target for enantioselective reduction to produce chiral β-amino alcohols. These chiral building blocks are valuable intermediates in the synthesis of numerous pharmaceuticals.

For example, the enantioselective reduction of similar N-Boc protected amino ketones can be achieved using various chiral catalysts, such as those derived from chiral lactam alcohols, to yield the corresponding chiral amino alcohols with high enantiomeric excess. The resulting chiral 1-(N-Boc-N-methylamino)-2-propanol could then be used in the synthesis of chiral pharmaceutical ingredients. A general pathway for such a transformation is outlined below:

Table 1: Potential Enantioselective Reduction of this compound

| Step | Reaction | Product |

|---|---|---|

| 1 | Enantioselective reduction of the ketone functionality of this compound using a chiral reducing agent (e.g., a borane (B79455) in the presence of a chiral oxazaborolidine catalyst). | Chiral (R)- or (S)-tert-butyl methyl(2-hydroxypropyl)carbamate. |

While this represents a potential application, specific examples detailing the use of this compound in the enantioselective synthesis of a marketed pharmaceutical intermediate are not readily found in the scientific literature.

Utility in Agrochemical Development as a Synthetic Intermediate

Carbamate-based compounds have a long history in the agrochemical industry, with many commercial insecticides, herbicides, and fungicides containing this functional group. For example, neonicotinoid insecticides, a significant class of crop protection agents, often feature complex nitrogen-containing heterocyclic structures where carbamate-protected intermediates could be employed in their synthesis. Similarly, triazole fungicides, another important class of agrochemicals, are synthesized through multi-step sequences where a building block like this compound could potentially be used to introduce a protected amino functionality and a reactive ketone handle for further elaboration. However, a direct application of this compound as a synthetic intermediate in the development of a specific commercial agrochemical is not explicitly described in available research.

Contribution to Materials Science Applications through Directed Synthesis

In materials science, functionalized polymers are of great interest for a wide range of applications. Monomers containing reactive functional groups can be polymerized to create scaffolds that can be further modified. A molecule like this compound, if derivatized with a polymerizable group (e.g., a methacrylate), could serve as a functional monomer. The ketone group in the side chain of the resulting polymer would then be available for post-polymerization modification, such as the attachment of other molecules through oxime ligation. This approach allows for the synthesis of well-defined functional polymers.

Additionally, carbamate linkages are the defining feature of polyurethanes, a versatile class of polymers. While this compound itself is not a typical monomer for polyurethane synthesis, its derivatives could potentially be incorporated to introduce specific functionalities into the polymer backbone or side chains. Despite these potential avenues, there is no significant body of research demonstrating the contribution of this compound to materials science applications through directed synthesis.

Q & A

Q. What are the common synthetic routes for tert-butyl methyl(2-oxopropyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection of amines. A two-step approach involves:

Amine Protection : Reacting 2-oxopropylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, often with a base like triethylamine to scavenge HCl .

Methylation : Introducing the methyl group using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) .

- Critical Factors : Temperature (0–25°C), reaction time (4–24 hrs), and stoichiometric ratios (1:1.2 amine:Boc anhydride) significantly impact yield. Side reactions like over-alkylation are minimized by controlled reagent addition .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic peaks: Boc group (δ ~1.4 ppm for tert-butyl CH₃), carbonyl (δ ~155 ppm for carbamate C=O), and methylene protons adjacent to the ketone (δ ~2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 230.16 for C₁₀H₁₉NO₃) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and direct light .

- Stability Monitoring : Periodic NMR or TLC analysis to detect degradation (e.g., free amine formation via Boc deprotection) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The carbamate’s carbonyl is electrophilic but less reactive than esters due to resonance stabilization from the tert-butyl group. Reactivity is modulated by:

- Steric Effects : The bulky tert-butyl group slows nucleophilic attack, favoring selective reactions at the methyl(2-oxopropyl) moiety .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while protic solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) requires ligand optimization (e.g., BINAP) to prevent Boc group cleavage .

Q. How can racemization be minimized during stereospecific syntheses involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-oxopropylamine derivatives) .

- Low-Temperature Reactions : Conduct alkylation steps at –20°C to reduce kinetic resolution .

- Additives : Additives like Hünig’s base (DIPEA) suppress acid-catalyzed racemization during Boc deprotection .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent purity, and catalyst activity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from hydrolysis) .

- Computational Modeling : DFT studies (e.g., Gaussian) predict energy barriers for competing pathways, guiding condition optimization .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs via protonation of the carbonyl oxygen, forming tert-butyl alcohol and methyl(2-oxopropyl)amine .

- Basic Conditions (pH >10) : Slow hydrolysis due to hydroxide attack on the carbamate carbonyl. Stability is maintained for ≤24 hrs at pH 8–9 .

- Mitigation : Buffered systems (e.g., phosphate buffer, pH 7.4) are recommended for aqueous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.